(2-Ethyl-6-methylpyridin-3-yl) adamantane-2-carboxylate;hydrochloride
Description
(2-Ethyl-6-methylpyridin-3-yl) adamantane-2-carboxylate;hydrochloride is a complex organic compound that combines the structural features of adamantane and pyridine derivatives. Adamantane is known for its rigid, diamond-like structure, while pyridine is a basic heterocyclic organic compound. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
(2-ethyl-6-methylpyridin-3-yl) adamantane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-3-16-17(5-4-11(2)20-16)22-19(21)18-14-7-12-6-13(9-14)10-15(18)8-12;/h4-5,12-15,18H,3,6-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMFXOATFCCZFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C)OC(=O)C2C3CC4CC(C3)CC2C4.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-6-methylpyridin-3-yl) adamantane-2-carboxylate;hydrochloride typically involves multiple steps, starting with the preparation of the adamantane and pyridine derivatives. The adamantane moiety can be synthesized through a Lewis-acid catalyzed rearrangement procedure . The pyridine derivative, 2-Ethyl-6-methylpyridine, can be synthesized through various organic reactions, including alkylation and methylation of pyridine.
The final step involves the esterification of the adamantane carboxylic acid with the pyridine derivative, followed by the formation of the hydrochloride salt. This process typically requires the use of reagents such as thionyl chloride or oxalyl chloride for the activation of the carboxylic acid group, and a base such as triethylamine to facilitate the esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-6-methylpyridin-3-yl) adamantane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridine derivatives.
Scientific Research Applications
(2-Ethyl-6-methylpyridin-3-yl) adamantane-2-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2-Ethyl-6-methylpyridin-3-yl) adamantane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to increase the lipophilicity of the compound, enhancing its ability to cross cell membranes and interact with intracellular targets. The pyridine ring can engage in various interactions, including hydrogen bonding and π-π stacking, with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known adamantane derivative used in the treatment of Parkinson’s disease and influenza.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Uniqueness
(2-Ethyl-6-methylpyridin-3-yl) adamantane-2-carboxylate;hydrochloride is unique due to the combination of the adamantane and pyridine moieties, which imparts distinct chemical and physical properties. This combination allows for a broader range of applications and interactions compared to other adamantane derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
